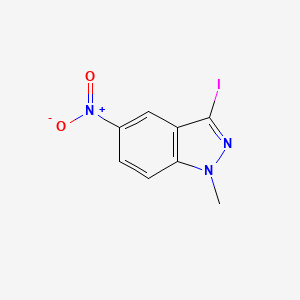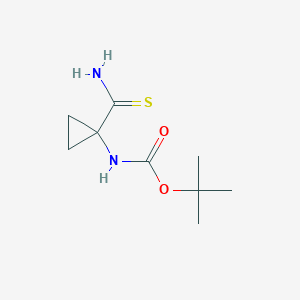
tert-Butyl (1-carbamothioylcyclopropyl)carbamate
Descripción general
Descripción
Tert-Butyl (1-carbamothioylcyclopropyl)carbamate, or TBCC, is an organic compound used in various scientific research applications. It is a versatile compound with a range of biochemical and physiological effects. TBCC is synthesized using a specific method and can be used for a variety of lab experiments.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Metalation and Alkylation Studies
- tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have been explored for their potential in metalation and alkylation between silicon and nitrogen (Sieburth et al., 1996).
Synthesis of Spirocyclopropanated Analogues
- tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been used to create spirocyclopropanated analogues of certain insecticides, demonstrating its utility in agricultural chemistry (Brackmann et al., 2005).
Role in Atmospheric CO2 Fixation
- A study on cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite highlights its potential in environmental chemistry (Takeda et al., 2012).
Pharmaceutical Intermediates
- tert-Butyl (1-carbamothioylcyclopropyl)carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao et al., 2017).
Pd-catalyzed Amidation Studies
- Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated, showcasing its relevance in synthetic organic chemistry (Qin et al., 2010).
Deprotection of tert-butyl Carbamates
- Aqueous phosphoric acid has been used effectively for the deprotection of tert-butyl carbamates, indicating its significance in synthetic methodologies (Li et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-8(2,3)13-7(12)11-9(4-5-9)6(10)14/h4-5H2,1-3H3,(H2,10,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXULZLWFLXCUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-carbamothioylcyclopropyl)carbamate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)
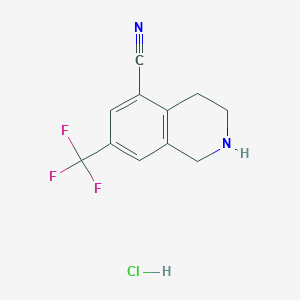

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)
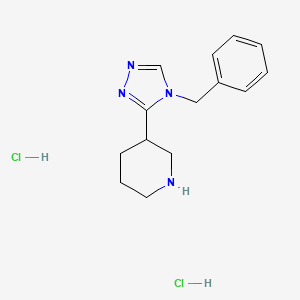
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)
![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)
![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
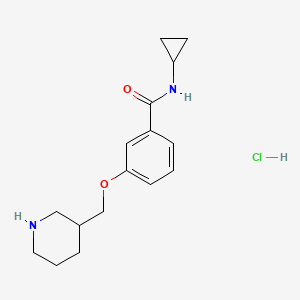
![ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate](/img/structure/B1397010.png)
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)
